Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate

CAS No.: 864940-45-4

Cat. No.: VC6619912

Molecular Formula: C14H12FNO3S

Molecular Weight: 293.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864940-45-4 |

|---|---|

| Molecular Formula | C14H12FNO3S |

| Molecular Weight | 293.31 |

| IUPAC Name | ethyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C14H12FNO3S/c1-2-19-14(18)11-6-7-20-13(11)16-12(17)9-4-3-5-10(15)8-9/h3-8H,2H2,1H3,(H,16,17) |

| Standard InChI Key | PHVBEJYZWSIESE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

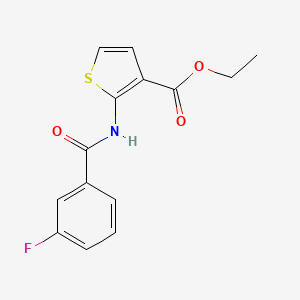

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate belongs to the thiophene-carboxylate family, characterized by a five-membered aromatic heterocycle containing sulfur. The compound’s structure comprises:

-

A thiophene backbone providing aromatic stability and sites for electrophilic substitution.

-

An ethyl ester group (-COOEt) at the 3-position, enhancing solubility in organic solvents.

-

A 3-fluorobenzamido substituent (-NHCOCHF) at the 2-position, introducing electron-withdrawing effects and potential bioactivity.

The fluorine atom at the meta position of the benzamido group influences electronic distribution, polarizing the amide bond and modulating intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 864940-45-4 |

| Molecular Formula | |

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | Ethyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate |

| SMILES | CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F |

| InChIKey | PHVBEJYZWSIESE-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate involves multi-step organic reactions, typically including:

-

Thiophene ring functionalization: Introduction of the ethyl ester group via Fischer esterification or nucleophilic acyl substitution.

-

Amidation: Coupling 3-fluorobenzoic acid derivatives (e.g., acid chlorides) with a thiophene-amine intermediate under Schotten-Baumann conditions.

Critical reagents include:

-

3-Fluorobenzoyl chloride for amide bond formation.

-

Thiophene-3-carboxylic acid ethyl ester as the core scaffold.

-

Base catalysts (e.g., triethylamine) to neutralize HCl byproducts.

Reaction Optimization

Yields depend on reaction conditions:

-

Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

-

Solvent selection: Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and solubility properties.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR)

-

H NMR: Signals at δ 1.35 ppm (triplet, -CHCH), 4.30 ppm (quartet, -OCH), and 7.40–8.10 ppm (aromatic protons) confirm the ethyl ester and fluorobenzamido groups.

-

C NMR: Peaks near δ 165 ppm (ester carbonyl) and δ 168 ppm (amide carbonyl) validate functional group integration.

Infrared (IR) Spectroscopy

Strong absorptions at:

-

1720 cm (C=O stretch, ester).

-

1660 cm (C=O stretch, amide).

-

1240 cm (C-F stretch).

Biological Activity and Mechanistic Insights

Putative Targets

While specific targets remain unconfirmed, structural analogs suggest potential interactions with:

-

Kinases: Fluorinated thiophenes often inhibit ATP-binding pockets via halogen bonding.

-

G-protein-coupled receptors (GPCRs): The planar thiophene ring may engage in aromatic stacking with receptor residues.

Structure-Activity Relationships (SAR)

-

Fluorine position: Meta-substitution (as in this compound) enhances metabolic stability compared to ortho- or para-substituted analogs.

-

Ester vs. carboxylic acid: The ethyl ester improves cell membrane permeability relative to free carboxylic acids.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Thiophene Derivatives

| Compound | Molecular Formula | Fluorine Position | Key Distinguishing Feature |

|---|---|---|---|

| Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate | Meta | Enhanced electronic polarization | |

| Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate | Ortho | Steric hindrance near amide bond | |

| Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate | Para | Increased dipole moment |

Future Research Directions

Priority Areas

-

Solubility profiling: Systematic studies in aqueous and organic solvents to guide formulation.

-

Crystallography: X-ray diffraction to resolve three-dimensional conformation and packing motifs.

-

In vitro screening: Assays against cancer cell lines, microbial pathogens, and inflammatory targets.

Technical Challenges

-

Synthetic scalability: Optimizing catalyst systems for gram-scale production.

-

Metabolite identification: LC-MS studies to trace biotransformation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume